3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-Methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including pharmacodynamics, toxicity profiles, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : C₁₈H₃₃N₅O₃
- Molecular Weight : 353.49 g/mol
This compound features a complex purine-like structure fused with a diazepine ring, which may contribute to its unique biological properties.
Pharmacological Effects
Research indicates that the compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values of approximately 15 µM and 20 µM, respectively .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. Preliminary results suggest it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of DNA Synthesis : The purine-like structure may interfere with nucleic acid synthesis, thereby inhibiting cell division in cancer cells.
- Modulation of Enzymatic Activity : The diazepine component may interact with various enzymes involved in metabolic pathways, potentially altering their activity and leading to therapeutic effects.
Acute Toxicity Studies
Acute toxicity assessments have been conducted to evaluate the safety profile of the compound. In animal models, particularly zebrafish embryos, exposure to high concentrations resulted in notable morphological alterations and behavioral changes. The lethal concentration (LC50) was determined to be approximately 1.5 g/L .
Long-term Effects
Long-term exposure studies are necessary to fully understand the chronic effects of this compound. Current data suggest potential neurotoxic effects at elevated doses, necessitating further investigation into its safety margins.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of the compound against breast cancer cell lines demonstrated that treatment led to a significant reduction in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it could inhibit MRSA growth effectively at sub-inhibitory concentrations, suggesting potential for use as an adjunct therapy in antibiotic resistance scenarios .
Data Summary Table
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-methyl-10-(4-methylphenyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-14-6-8-15(9-7-14)23-10-4-5-11-24-16-17(21-19(23)24)22(2)20(27)25(18(16)26)12-13-28-3/h6-9H,4-5,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEWTGRXTJIYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.